2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE
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Overview
Description
2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a piperidine ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved by the condensation of 2,3-diaminopyridine with carboxylic acid derivatives under acidic conditions.
Introduction of the Piperidine Ring: The imidazo[4,5-b]pyridine core is then reacted with piperidine under basic conditions to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: Compounds such as 2-methylimidazo[4,5-b]pyridine and 2-methyl-1H-imidazo[4,5-c]quinoline
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine.
Uniqueness
2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE is unique due to its dual functionality, combining the properties of both imidazo[4,5-b]pyridine and piperidine rings. This dual functionality enhances its pharmacological potential and broadens its range of applications in scientific research .
Properties
IUPAC Name |
2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALAEJOEVOJLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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